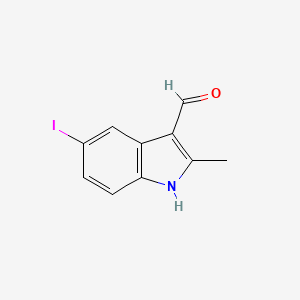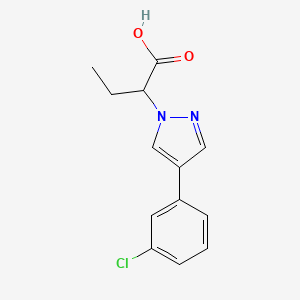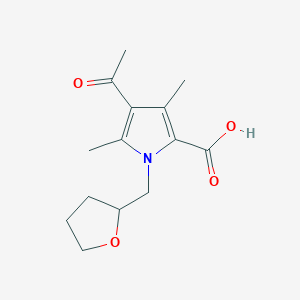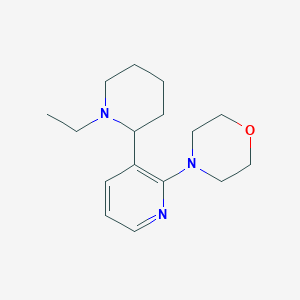
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-chloro-6-(4-chlorophényl)-2-oxo-1,2-dihydropyridine-3-carboxylique est un composé chimique appartenant à la classe des dihydropyridines. Les dihydropyridines sont connues pour leurs activités biologiques diverses et sont souvent utilisées en chimie médicinale pour le développement de divers agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 5-chloro-6-(4-chlorophényl)-2-oxo-1,2-dihydropyridine-3-carboxylique implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante consiste à faire réagir le 4-chlorobenzaldéhyde avec l’acétoacétate d’éthyle en présence d’acétate d’ammonium. La réaction est effectuée dans l’éthanol, et le mélange est porté à reflux pendant plusieurs heures pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-chloro-6-(4-chlorophényl)-2-oxo-1,2-dihydropyridine-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la pyridine correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés de la dihydropyridine avec différents substituants.
Substitution : Les réactions de substitution halogénée peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Les réactions d’halogénation peuvent être réalisées à l’aide de réactifs tels que la N-bromosuccinimide (NBS) ou la N-chlorosuccinimide (NCS).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la pyridine, tandis que la réduction peut produire divers dérivés de la dihydropyridine.
Applications De Recherche Scientifique
L’acide 5-chloro-6-(4-chlorophényl)-2-oxo-1,2-dihydropyridine-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de composé de tête dans le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des maladies cardiovasculaires.
Industrie : Le composé est utilisé dans la production de divers intermédiaires chimiques et principes pharmaceutiques actifs.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-chloro-6-(4-chlorophényl)-2-oxo-1,2-dihydropyridine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à et moduler l’activité de certaines enzymes et de certains récepteurs, entraînant divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui se traduit par des propriétés anticancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
Nifédipine : Une dihydropyridine bien connue utilisée comme bloqueur des canaux calciques.
Amlodipine : Une autre dihydropyridine ayant des propriétés pharmacologiques similaires.
Unicité
L’acide 5-chloro-6-(4-chlorophényl)-2-oxo-1,2-dihydropyridine-3-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa double substitution halogénée (atomes de chlore) améliore sa réactivité et ses activités biologiques potentielles par rapport à d’autres dihydropyridines.
Propriétés
Formule moléculaire |
C12H7Cl2NO3 |
|---|---|
Poids moléculaire |
284.09 g/mol |
Nom IUPAC |
5-chloro-6-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
Clé InChI |
OLGZDPUWSRNXGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
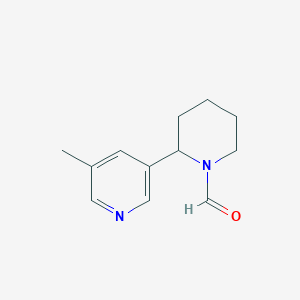
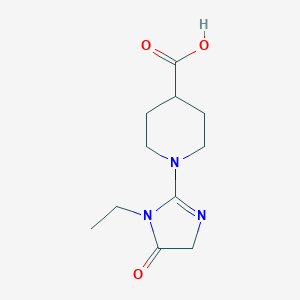



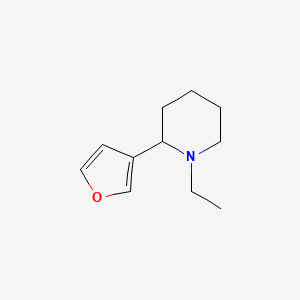
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
